N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
Description
N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWLYXOJMZXNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves the reaction of 2,4-dichloroaniline with 3-(1H-imidazol-1-yl)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea moiety (−NH−C(=S)−NH−) undergoes oxidation under controlled conditions. Key pathways include:
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Formation of disulfides : Reaction with iodine or peroxides generates dimeric disulfides (R–S–S–R). This process is reversible under reducing environments.
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S-Oxidation : Selective oxidation with hydrogen peroxide or mCPBA yields sulfenic/sulfinic acid derivatives, depending on stoichiometry.
Example conditions :
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | EtOH | 25°C | Sulfinic acid | 68% |
| I₂/KI | DCM | 0°C → RT | Disulfide | 82% |
Alkylation and Acylation
The secondary amine groups participate in nucleophilic substitution:
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I, C₂H₅Br) in DMF/K₂CO₃ to form quaternary ammonium derivatives .
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Acylation : Acetyl chloride or benzoyl chloride in pyridine yields acylated thioureas .
Key data :
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Reaction with benzyl bromide (1.2 eq) in acetonitrile at 50°C for 6 hr gives 89% N-benzyl product .
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Acylation with acetyl chloride shows regioselectivity at the imidazole-bound amine .
Cyclization Reactions
The thiourea group facilitates heterocycle formation:
Triazole Formation
Reaction with hydrazine hydrate under reflux generates 1,2,4-triazole derivatives :
textReaction: Thiourea + NH₂NH₂·H₂O → Triazole + H₂S↑ Conditions: - Solvent: Ethanol - Temperature: 80°C - Time: 2 hr - Yield: 76%[5]
Coordination Chemistry
The imidazole nitrogen and thiourea sulfur act as ligands for transition metals:
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Cu(II) complexes : Form octahedral geometries with enhanced antimicrobial activity .
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Ag(I) complexes : Exhibit luminescent properties and catalytic activity in azide-alkyne cycloaddition.
Spectroscopic evidence :
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IR: ν(C=S) shifts from 1250 cm⁻¹ (free) → 1180 cm⁻¹ (coordinated).
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UV-Vis: d-d transitions at 600–650 nm confirm Cu(II) binding .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
| Derivative Type | Target Activity | Potency Improvement |
|---|---|---|
| Disulfide (oxidized) | Antiviral (HSV-1) | 4× vs parent |
| Triazole | Anticancer (HeLa) | IC₅₀: 2.3 µM |
| Acylated | Antifungal (C. albicans) | MIC: 8 µg/mL |
Stability and Degradation
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pH-dependent hydrolysis : Degrades to 2,4-dichloroaniline and imidazole-propylamine under acidic (pH <3) or alkaline (pH >11) conditions.
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Photolysis : UV light (254 nm) induces C–S bond cleavage, forming chlorinated biphenyl byproducts.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea depends on its specific application. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The imidazole ring can interact with enzymes or receptors, disrupting their normal function. The dichlorophenyl group may enhance the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]urea: Similar structure but with a urea group instead of a thiourea group.
N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]carbamate: Contains a carbamate group instead of a thiourea group.
N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]sulfamide: Features a sulfamide group in place of the thiourea group.
Uniqueness
N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to the presence of both the dichlorophenyl and imidazole moieties, which confer distinct chemical reactivity and biological activity. The thiourea group also provides unique binding properties and reactivity compared to urea, carbamate, and sulfamide analogs.
Biological Activity
N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a dichlorophenyl group and an imidazole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
- Chemical Formula : C11H12Cl2N4S
- Molecular Weight : 257.12 g/mol
- CAS Number : 24155-42-8
- Solubility : Soluble in DMSO and methanol; slightly soluble in water.
- Melting Point : 134-138 °C
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 256 µg/mL |
In a study evaluating various thiourea derivatives, it was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
2. Anticancer Activity
Thiourea derivatives have shown promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 14 |
| PC3 (Prostate Cancer) | 10 |
| HeLa (Cervical Cancer) | 20 |
Research indicates that this compound can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis . The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 14 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiourea derivatives have also been documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
| Assay Type | Result |
|---|---|
| TNF-alpha Inhibition | 30% reduction at 50 µM |
| IL-6 Inhibition | 25% reduction at 50 µM |
The ability of this compound to modulate inflammatory responses positions it as a candidate for further investigation in inflammatory diseases .
Case Studies
A notable case study evaluated the efficacy of thiourea derivatives in treating multidrug-resistant infections. The study reported that compounds similar to this compound exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole against resistant strains of bacteria .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea, and how is its structural integrity validated?
The compound is synthesized via condensation reactions between substituted hydrazinecarboxamides and ketones under acidic conditions. For example, analogous thiourea derivatives are prepared by stirring precursors like N-(2,4-dichlorophenyl)hydrazinecarboxamide with 1-(4-bromophenyl)-3-(1H-imidazol-1-yl)propan-1-one in ethanol and glacial acetic acid at ambient temperature for 18 hours. Structural validation employs single-crystal X-ray diffraction (confirming bond angles and crystal packing), FTIR (for thiourea C=S and N-H stretches), and NMR spectroscopy (to resolve imidazole and aromatic protons) .
Q. What spectroscopic and crystallographic techniques are utilized to confirm the molecular structure of this thiourea derivative?
Single-crystal X-ray diffraction provides precise molecular geometry, including dihedral angles between aromatic/imidazole rings and thiourea moieties. FTIR identifies functional groups (e.g., C=S at ~1200 cm⁻¹, N-H stretches at ~3300 cm⁻¹). ¹H NMR resolves imidazole protons (δ 7.5–8.0 ppm) and dichlorophenyl aromatic signals (δ 6.8–7.4 ppm), while ¹³C NMR confirms thiourea carbonyl (δ ~170–180 ppm) .
Advanced Research Questions
Q. How does this compound interact with viral proteins such as HBx, and what experimental assays are used to elucidate its mechanism of action?
Structurally related thiourea derivatives (e.g., IR415) inhibit hepatitis B virus (HBV) replication by targeting the HBx protein. A GFP-shRNA reporter assay in HepG2 cells quantifies RNAi suppression reversal. Follow-up Dicer endoribonuclease activity assays confirm restoration of RNAi machinery. Molecular interaction analysis (e.g., surface plasmon resonance) validates direct, concentration-dependent binding to HBx .
Q. What in vitro models are appropriate for evaluating the antiviral efficacy of this compound against HBV?
HBV-infected HepG2 cells are used to assess antiviral activity. Key metrics include reduction in HBV core protein (via ELISA or Western blot) and pre-genomic RNA levels (via qRT-PCR). Dose-response curves (IC₅₀) and cytotoxicity assays (CC₅₀) determine selectivity indices .
Q. How do structural modifications (e.g., dichlorophenyl vs. difluorophenyl) impact the compound's antiviral activity and toxicological profile?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl or F on the phenyl ring) enhance HBx binding affinity. For example, difluorophenyl analogues (e.g., IR415) show improved potency over dichlorophenyl derivatives. Toxicological evaluations (e.g., MTT assays in primary hepatocytes) assess cytotoxicity, while metabolic stability is tested in liver microsomes .
Methodological and Data Analysis Questions
Q. What high-throughput screening strategies are effective in identifying thiourea derivatives with RNAi pathway-modulating activity?
A primary screen of ~14,400 compounds using a GFP-shRNA sensor line identifies hits that reverse RNAi suppression. Secondary validation includes dose-response assays and orthogonal Dicer activity tests. Computational docking (e.g., AutoDock Vina) prioritizes compounds with favorable binding to HBx’s RNAi-interacting domain .
Q. How can researchers address discrepancies in bioactivity data across different thiourea analogues?
Discrepancies may arise from substituent effects or assay variability. Solutions include:
Q. What methodologies are recommended for assessing the cytotoxicity and selectivity indices of this compound in preclinical studies?
Cytotoxicity is evaluated via MTT or Alamar Blue assays in hepatocytes and non-target cell lines (e.g., HEK293). Selectivity indices (SI = CC₅₀/IC₅₀) are calculated, with SI >10 indicating therapeutic potential. Metabolic stability is tested in liver microsomes, and hERG channel binding assays assess cardiac toxicity risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
